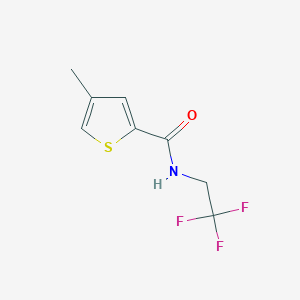

4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NOS/c1-5-2-6(14-3-5)7(13)12-4-8(9,10)11/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQFCQLNRGPMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoroethylation of thiophene derivatives using reagents such as 2,2,2-trifluoroethyl iodide under mild conditions . The reaction is often catalyzed by metal-free systems to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available thiophene derivatives. The process includes functional group transformations and purification steps to achieve the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Thiophene amines.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and proteins. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The following table compares 4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide with key analogs from the evidence:

Key Observations:

- Fluorine vs. Nitro Groups: The trifluoroethyl group in the target compound likely improves metabolic stability compared to nitro-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), which rely on nitro groups for electronic effects but lack fluorine’s pharmacokinetic advantages .

- Biological Activity Gaps: While nitrothiophene carboxamides exhibit antibacterial activity , the trifluoroethylamide derivative’s biological profile remains uncharacterized in the provided evidence.

Fluorine-Specific Advantages

- Lipophilicity and Bioavailability: The trifluoroethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability—a critical factor in CNS-active drugs like fentanyl analogs (cf. ) .

- Metabolic Stability: Fluorine’s resistance to cytochrome P450 oxidation may prolong half-life relative to compounds like N-(2-nitrophenyl)thiophene-2-carboxamide .

Biological Activity

4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl substituent enhances the compound's lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

The compound's structure can be described as follows:

- Molecular Formula : C₉H₈F₃NOS

- Molecular Weight : 221.22 g/mol

- Log P : The lipophilicity is enhanced by the trifluoroethyl group, which contributes to its bioavailability.

The mechanism of action for this compound involves:

- Binding Affinity : The compound can form π-π interactions and hydrogen bonds with target proteins, enhancing its binding specificity.

- Metabolic Stability : The trifluoroethyl group contributes to the compound's resistance to metabolic degradation, allowing for prolonged biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to thiophene-2-carboxamides. For instance, derivatives have shown promising results against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli strains. In vitro studies demonstrated that certain derivatives exhibited high binding affinity to the active site of beta-lactamase enzymes, effectively inhibiting their activity .

Table 1: In Vitro Antibacterial Activity of Thiophene Derivatives

| Compound | MIC (μg/mL) | Target Bacteria | Binding Affinity (Kd) |

|---|---|---|---|

| This compound | 0.5 | ESBL-producing E. coli | 24 nM |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide | 0.25 | ESBL-producing E. coli | 20 nM |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiophene derivatives against clinical isolates of E. coli. The results indicated that compounds with the trifluoroethyl group had enhanced activity compared to their non-fluorinated counterparts .

- Antitubercular Activity : Another research effort highlighted the role of thiophene-based compounds in targeting Mycobacterium tuberculosis. The presence of the thiophene-2-carboxamide moiety was crucial for achieving significant inhibitory effects against both replicating and dormant bacterial forms .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiophene ring and side chains significantly influence biological activity:

- Trifluoroethyl Group : Enhances lipophilicity and metabolic stability.

- Amide Functionality : Essential for binding interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide, and what reaction conditions are critical for high yield and purity?

- Methodology :

- Step 1 : Start with 4-methylthiophene-2-carboxylic acid, which is converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

- Step 2 : React the acid chloride with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux (70–90°C) for 1–3 hours.

- Critical Conditions :

- Maintain anhydrous conditions to avoid hydrolysis of the acid chloride.

- Use stoichiometric excess of trifluoroethylamine (1.2–1.5 equivalents) to drive the reaction to completion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Reference : Similar protocols are validated for analogous thiophene carboxamides .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Key Techniques :

- ¹H/¹³C NMR :

- Thiophene Ring : Look for aromatic protons (δ 6.8–7.5 ppm) and carbons (δ 125–140 ppm).

- Trifluoroethyl Group : CF₃ protons appear as a quartet (δ 3.5–4.0 ppm, J = 8–10 Hz) due to coupling with adjacent NH.

- Amide Proton : Broad singlet at δ 8.0–8.5 ppm (exchange with D₂O confirms NH presence).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 268.04 (C₉H₈F₃NOS).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹).

- Validation : Cross-reference with X-ray crystallography data for bond angles and dihedral planes in analogous structures .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound's pharmacokinetic properties compared to non-fluorinated analogs?

- Mechanistic Insights :

- Lipophilicity : The CF₃ group increases logP by ~0.5–1.0 units, enhancing membrane permeability.

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism; assess via liver microsomal assays (e.g., CYP450 inhibition studies).

- Bioavailability : Compare plasma concentration-time curves (AUC, Cₘₐₓ) in rodent models between fluorinated and non-fluorinated derivatives.

- Reference : Pharmacokinetic alterations in trifluoromethyl-containing compounds are well-documented .

Q. What strategies can resolve contradictions in biological activity data across different assays for this compound?

- Methodological Approach :

- Assay Variability : Test in parallel using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity).

- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay agreement.

- Mechanistic Profiling : Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected.

- Case Study : Contradictions in enzyme inhibition data for similar thiophene carboxamides were resolved by identifying pH-dependent activity shifts .

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

- Protocol :

- Target Preparation : Retrieve protein structures from PDB (e.g., kinase domains), remove water molecules, and add polar hydrogens.

- Ligand Docking : Use AutoDock Vina or Schrödinger Glide with flexible side chains. Validate docking poses with MD simulations (NAMD/GROMACS).

- Key Interactions : Prioritize hydrogen bonds between the amide NH and catalytic residues (e.g., Asp86 in kinases) and π-π stacking with thiophene.

- Validation : Experimental IC₅₀ values should correlate with docking scores (Pearson’s r > 0.7) .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity and purity?

- Scalability Issues :

- Exothermic Reactions : Use jacketed reactors with temperature control (<5°C during acid chloride formation).

- Purification : Replace column chromatography with recrystallization (ethanol/water) or fractional distillation for large batches.

- Byproduct Management : Monitor for diastereomers via chiral HPLC (e.g., Chiralpak AD-H column).

- Case Study : Multi-step syntheses of similar carboxamides achieved >90% yield at 1 kg scale using flow chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.